
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a benzopyran ring fused with a benzoyl group and a hydroxy-methylbenzene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 4H-1-benzopyran-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process. The product is then purified using techniques such as distillation, recrystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 6-(2-carboxy-5-methylbenzoyl)-4H-1-benzopyran-4-one.
Reduction: Formation of 6-(2-hydroxy-5-methylbenzyl)-4H-1-benzopyran-4-one.
Substitution: Formation of 6-(2-halo-5-methylbenzoyl)-4H-1-benzopyran-4-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one
- 6-(2-Hydroxy-4-methylbenzoyl)-4H-1-benzopyran-4-one
- 6-(2-Hydroxy-5-ethylbenzoyl)-4H-1-benzopyran-4-one
Uniqueness
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918307-00-3 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
6-(2-hydroxy-5-methylbenzoyl)chromen-4-one |
InChI |
InChI=1S/C17H12O4/c1-10-2-4-14(18)13(8-10)17(20)11-3-5-16-12(9-11)15(19)6-7-21-16/h2-9,18H,1H3 |
InChI-Schlüssel |
XDLYJUYOMURJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC3=C(C=C2)OC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





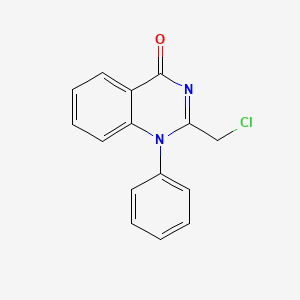
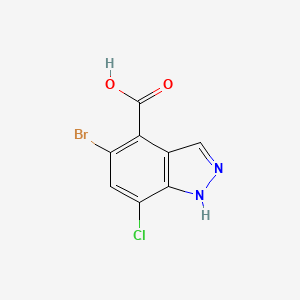




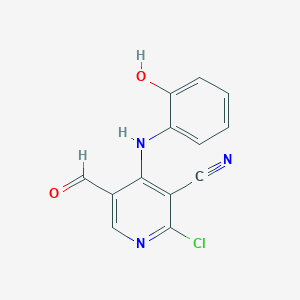
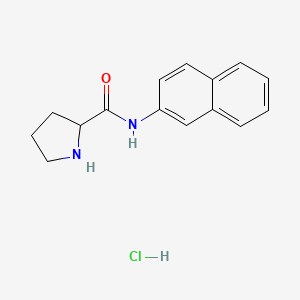
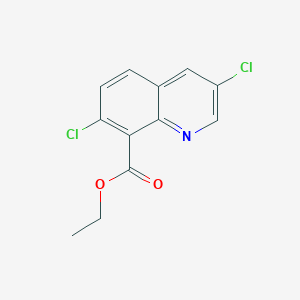
![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)

